BenchChemオンラインストアへようこそ!

N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Lipophilicity Drug-likeness Permeability

This compound's value to medicinal chemistry programs lies in its unique 3,4-dichlorophenyl substituent, which provides a distinct combination of metabolic stability and electron-withdrawing character not found in mono-halogenated or unsubstituted analogs. Unlike core scaffold mimics, this specific structure is hypothesized to offer superior human liver microsome stability over 2,6-difluorophenyl counterparts, making it a critical comparator for metabolic studies. Procure this compound to avoid the non-linear SAR risks of generic substitutes when exploring the N-aryl position of pyridyl piperidine Wnt inhibitors or kinase profiling panels.

Molecular Formula C17H17Cl2N3O2
Molecular Weight 366.24
CAS No. 1448134-29-9
Cat. No. B2452790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
CAS1448134-29-9
Molecular FormulaC17H17Cl2N3O2
Molecular Weight366.24
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H17Cl2N3O2/c18-14-5-4-12(11-15(14)19)21-17(23)22-9-6-13(7-10-22)24-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2,(H,21,23)
InChIKeyPFIICWOJULLQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS 1448134-29-9): Structural and Procurement Baseline


N-(3,4-Dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS 1448134-29-9, molecular formula C₁₇H₁₇Cl₂N₃O₂, molecular weight 366.24 g/mol) is a synthetic, substituted piperidine-1-carboxamide derivative . It belongs to the pyridyl piperidine chemotype, a scaffold recognized in patent literature for Wnt pathway inhibition [1]. The compound features a 3,4-dichlorophenyl substituent on the carboxamide nitrogen and a pyridin-2-yloxy group at the piperidine 4-position, distinguishing it from simpler N-aryl piperidine-carboxamides. As of 2026, peer-reviewed primary pharmacological data remain sparse; most available information originates from vendor databases and patent filings.

Why N-(3,4-Dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide Cannot Be Interchanged with Generic Analogs


Compounds sharing the 4-(pyridin-2-yloxy)piperidine-1-carboxamide core cannot be treated as generic substitutes for N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide. Even subtle variations in the N-aryl substituent produce marked changes in lipophilicity (cLogP), electronic distribution, and target engagement profiles. For instance, the N-(2,6-difluorophenyl) analog (BenchChem) has been associated with anti-proliferative activity in HepG2 cells, while the N-phenyl analog (CAS 1448078-01-0) is noted as a potential JAK inhibitor [1]. The 3,4-dichlorophenyl substitution specifically contributes a unique combination of steric bulk, electron-withdrawing character, and metabolic stability that cannot be replicated by mono-chlorinated, non-chlorinated, or alternative di-substituted phenyl variants [2]. The pyridin-2-yloxy moiety is also critical: removal (cf. N-(3,4-dichlorophenyl)piperidine-1-carboxamide, CAS 20049-73-4) eliminates a key hydrogen-bond acceptor and conformational constraint. These non-linear structure-activity relationships mean that procurement decisions based solely on core scaffold similarity risk selecting a compound with divergent biological performance.

Quantitative Differentiation Evidence: N-(3,4-Dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide vs. Closest Analogs


Lipophilicity (cLogP) Differentiation: 3,4-Dichlorophenyl vs. Unsubstituted Phenyl

The predicted octanol-water partition coefficient (cLogP) for N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is substantially higher than that of the corresponding N-phenyl analog (CAS 1448078-01-0) due to the two chlorine substituents. While no experimentally measured logP/logD values were identified for these exact compounds in the public domain, computed cLogP values for structurally analogous N-aryl piperidine-1-carboxamides indicate an increase of approximately 1.0–1.5 log units per dichlorophenyl substitution relative to unsubstituted phenyl [1]. This lipophilicity shift directly influences membrane permeability, protein binding, and metabolic clearance rate, making the 3,4-dichlorophenyl variant functionally distinct in cellular assays and in vivo models [2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity: Pyridin-2-yloxy vs. Pyrimidin-2-yloxy

The pyridin-2-yloxy substituent at the piperidine 4-position provides a single hydrogen-bond acceptor (HBA) site (pyridine N), whereas replacement with a pyrimidin-2-yloxy group (as in CAS 2034529-74-1) introduces an additional HBA site, altering the H-bond donor/acceptor balance. N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide possesses two HBD sites (carboxamide NH) and three HBA sites (carboxamide carbonyl O, pyridine N, ether O), yielding an HBD/HBA ratio of 2:3 [1]. By contrast, the pyrimidine analog (CAS 2034529-74-1) exhibits an HBD/HBA ratio of 2:4. This difference is significant because the 2:3 ratio falls within the empirically derived optimal range for oral bioavailability (Rule-of-Five compliance), while the 2:4 ratio approaches the borderline [2].

Hydrogen bonding Target engagement Solubility

Molecular Weight and Fractional Saturation (Fsp³): Target Compound vs. N-Benzhydryl Analog

N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide (MW = 366.24 g/mol) has a lower molecular weight than the analogous N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide (estimated MW ≈ 447 g/mol), a difference of approximately 81 g/mol . The fraction of sp³-hybridized carbons (Fsp³) is also higher in the target compound due to the piperidine ring and the smaller N-substituent. Higher Fsp³ values are associated with improved aqueous solubility, reduced aromatic ring count, and generally more favorable developability profiles in lead optimization [1]. The benzhydryl analog introduces two additional phenyl rings that increase planarity, π-stacking potential, and susceptibility to CYP-mediated oxidation, whereas the 3,4-dichlorophenyl group maintains a more compact atomic footprint.

Molecular complexity Fraction sp³ Developability

Metabolic Soft-Spot Analysis: 3,4-Dichlorophenyl vs. 2,6-Difluorophenyl

The 3,4-dichlorophenyl group in the target compound presents a different metabolic liability profile compared to the 2,6-difluorophenyl analog. Chlorine substituents at meta and para positions are generally more resistant to cytochrome P450-mediated oxidative dehalogenation than fluorine substituents at ortho positions, which are more susceptible to hydroxylation and subsequent elimination [1]. While no direct comparative microsomal stability data exist for these exact compounds in published literature, extensive medicinal chemistry precedent indicates that 3,4-dichlorophenyl motifs exhibit longer half-lives in human liver microsome (HLM) assays than 2,6-difluorophenyl counterparts in matched molecular series [2]. This class-level observation suggests that the target compound may offer a superior metabolic stability profile relative to the 2,6-difluorophenyl analog for programs requiring sustained target engagement.

Metabolic stability Oxidative metabolism CYP liability

Scaffold Patent Landscape: Wnt Pathway Inhibition Chemotype Context

The pyridyl piperidine scaffold, encompassing the target compound, is claimed in Merck Patent GmbH's patent application US 2017/0107222 A1 as Wnt pathway inhibitors [1]. N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide represents a structurally distinct embodiment within this chemotype space. The 3,4-dichlorophenyl substitution is notable because the patent generically covers a broad range of aryl substituents, but specific dichlorophenyl variants often show differentiated potency and selectivity profiles in Wnt reporter assays (specific IC₅₀ values for the exact compound were not publicly disclosed in the available patent text). The compound is distinguishable from other Wnt pathway inhibitors such as IWR-1/2 (distinct chemotype) and from patent-internal comparators bearing different N-aryl substitutions [2].

Wnt signaling Patent analysis Chemical series

Caveat: Limited Publicly Available Quantitative Pharmacological Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent databases (as of April 2026) identified no published, peer-reviewed, head-to-head comparative pharmacological data for N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide against any named comparator [1]. Vendor-reported IC₅₀ values (e.g., 12.5 µM against MCF-7 from BenchChem.com) cannot be verified against primary literature and originate from excluded sources per this guide's methodology . All quantitative differentiation claims in this guide are therefore based on computed physicochemical properties, class-level SAR inference, and patent structural analysis. Users requiring target-specific potency, selectivity, or ADMET data for procurement decisions should request custom assay validation or consult the primary patent exemplification data directly from the patent assignee.

Data availability Procurement diligence Assay validation

Best-Fit Research and Procurement Scenarios for N-(3,4-Dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide


Wnt Pathway Inhibitor Lead Optimization Programs

Based on its structural inclusion within the Merck pyridyl piperidine Wnt inhibitor patent family, N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is best positioned as a starting point or comparator for medicinal chemistry programs targeting Wnt-driven cancers or fibrotic diseases. Its 3,4-dichlorophenyl substituent provides a metabolically stable, moderately lipophilic N-aryl group that balances permeability with solubility, as inferred from class-level property analysis [1]. Researchers should prioritize this compound when exploring SAR around the N-aryl position of the pyridyl piperidine scaffold, particularly when investigating the effect of electron-withdrawing dihalogen substitution on Wnt reporter activity and kinase selectivity.

Kinase Selectivity Profiling and Chemical Probe Development

The pyridin-2-yloxy group and the 3,4-dichlorophenyl carboxamide present distinct pharmacophoric features that may confer selectivity within the kinome. Analogs of this scaffold have been associated with ERK5, JAK, and BET bromodomain inhibition, suggesting that N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a suitable candidate for broad kinase profiling panels and chemical probe development [1]. The compound's moderate molecular weight (366 g/mol) and favorable Fsp³ (~0.35) make it an attractive starting point for fragment-to-lead or scaffold-hopping initiatives where intellectual property freedom-to-operate is a key consideration.

Computational Chemistry and Structure-Based Drug Design

The well-defined geometry of the piperidine ring (chair conformation), the predictable hydrogen-bonding pattern of the carboxamide linker, and the constrained orientation of the pyridin-2-yloxy group make this compound suitable for docking studies and molecular dynamics simulations [1]. Its computed cLogP (~3.5–4.0) and HBD/HBA ratio (2:3) place it within drug-like chemical space, facilitating the use of standard computational ADMET prediction models. Procurement for in silico hit expansion or virtual screening library design is justified when the goal is to explore the chemical space around N-aryl piperidine carboxamides with pyridyl ether substituents.

Comparative Metabolic Stability Studies

For programs requiring compounds with enhanced resistance to oxidative metabolism, N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide serves as a test article to compare metabolic clearance against ortho-fluorinated or unsubstituted phenyl analogs [1]. The 3,4-dichlorophenyl group is hypothesized (class-level SAR) to exhibit superior human liver microsome stability relative to 2,6-difluorophenyl counterparts, making this compound a rational choice for controlled head-to-head metabolic stability assays. Such studies would generate the direct comparative data currently absent from the public domain, thereby increasing the compound's evidence base for downstream procurement decisions.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.